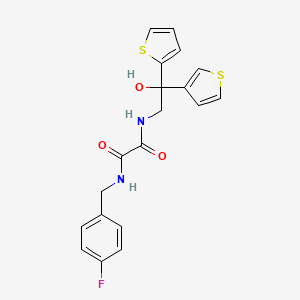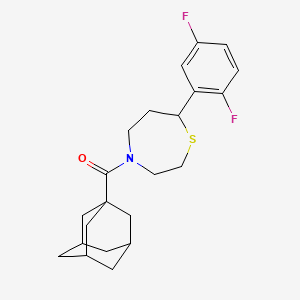![molecular formula C20H14FN5O2 B2530629 7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922471-93-0](/img/structure/B2530629.png)
7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine-2,4-dione family, which has been the subject of research due to its potential pharmacological properties. The presence of a fluorophenyl group suggests an interest in exploring the effects of halogenation on the biological activity of these compounds.
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated and then reacted with an orthocarboxylate and mesyl chloride to afford the desired purine diones . Although the specific synthesis of the compound is not detailed, it likely follows a similar pathway, with specific substitutions at the 4 and 7 positions of the purine ring to introduce the phenyl and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine backbone with additional nitrogen atoms incorporated into the imidazole ring. Substituents at various positions on the ring system, such as the 7-(4-fluorophenyl) and 8-phenyl groups, are expected to influence the compound's binding affinity to biological targets, such as serotonin receptors . Docking studies have shown that substituents at the 7-position can be crucial for receptor affinity and selectivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are crucial for determining the pharmacokinetic profile of the compounds, which in turn affects their potential as therapeutic agents.
Relevant Case Studies
The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a close relative to the compound , has shown potential as an antidepressant in the forced swim test (FST) in mice and has demonstrated greater potency than the reference anxiolytic drug, diazepam . This suggests that the fluorophenyl group contributes positively to the compound's pharmacological profile. Other derivatives have also been identified as potential antidepressant and anxiolytic agents, indicating the therapeutic promise of this chemical class .
科学的研究の応用
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and assessed for their serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting the compound's potential in antidepressant and anxiolytic applications. This research has paved the way for identifying potent receptor ligands with weak inhibitory potencies for specific phosphodiesterases, thereby suggesting its significance in leading compounds for mental health treatment applications (Zagórska et al., 2016).
Photophysical and Spectral Properties
Investigations into the photophysical and spectral properties of imidazo[1,2-a]purine derivatives related to acyclovir have been conducted. These studies provide insights into the compound's behavior in different solvents and pH conditions, contributing to understanding its pharmacokinetic properties and potential for drug development (Wenska et al., 2004).
将来の方向性
特性
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-7-9-13(21)10-8-12)26(19(25)22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGIMIRCMQAVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)


![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)